molecular formula C13H16N2O9S2 B1250276 3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No. B1250276
M. Wt: 408.4 g/mol
InChI Key: OIUMWDNCAIKVGD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a natural product found in Streptomyces griseus and Streptomyces argenteolus with data available.

Scientific Research Applications

Beta-lactam Antibiotics Development

This compound is a key player in the development of new beta-lactam antibiotics. Shibamoto et al. (1980) describe its role in the isolation and structure determination of antibiotics PS-6 and PS-7, which are significant beta-lactam compounds obtained from various Streptomyces species. These compounds' fermentation, isolation, and physicochemical properties highlight their potential in antibiotic research (Shibamoto et al., 1980).

Carpetimycins Discovery

Nakayama et al. (1983) explored the isolation of carpetimycins C and D, two new carbapenem antibiotics, from the culture broth of Streptomyces sp. KC-6643. Their study determined the complex structure of these antibiotics, which include the discussed chemical compound as a crucial component (Nakayama et al., 1983).

Synthetic Applications

Baxter et al. (1980) worked on synthesizing olivanic acid analogues, preparing compounds closely related to the naturally occurring antibiotic MM 13902. They leveraged the discussed compound's structure for the synthesis of 2-acetamidoethenylthioesters, demonstrating its utility in creating antibiotic analogues (Baxter et al., 1980).

Antibacterial Activity Studies

The work by Bateson et al. (1980) on synthesizing 7-oxo-3-sulphinyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates showcases the antibacterial activity of such compounds. Their research highlights the importance of this chemical structure in developing effective antibacterial agents (Bateson et al., 1980).

properties

Product Name

3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C13H16N2O9S2

Molecular Weight

408.4 g/mol

IUPAC Name

3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H16N2O9S2/c1-6(24-26(21,22)23)10-8-5-9(25(20)4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,21,22,23)/b4-3+

InChI Key

OIUMWDNCAIKVGD-ONEGZZNKSA-N

Isomeric SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)OS(=O)(=O)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)OS(=O)(=O)O

synonyms

MM 13902
MM 17880
MM 22380
MM 22381
MM 22382
MM 22383
MM 27696
MM 4550
olivanic acid
olivanic acids

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

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